molecular formula C7H2BrClN2O B1524202 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one CAS No. 1035390-48-7

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one

Cat. No.: B1524202
CAS No.: 1035390-48-7
M. Wt: 245.46 g/mol
InChI Key: UYKXWFZVGDLZDS-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-chloroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloroaniline: A precursor in the synthesis of 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one.

    6-Chloro-2H-benzo[d]imidazol-2-one: A similar compound lacking the bromine atom.

    4-Bromo-2H-benzo[d]imidazol-2-one: A similar compound lacking the chlorine atom.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. The combination of these halogens provides a distinct set of chemical and biological properties that are not observed in similar compounds with only one halogen atom.

Properties

IUPAC Name

4-bromo-6-chlorobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKXWFZVGDLZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)N=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695600
Record name 4-Bromo-6-chloro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035390-48-7
Record name 4-Bromo-6-chloro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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